molecular formula C24H19ClN2O2S B2770845 [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate CAS No. 318289-32-6

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate

Cat. No. B2770845
M. Wt: 434.94
InChI Key: VKCQSTWAALHKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives generally consists of a five-membered ring with two nitrogen atoms. The presence of the phenylsulfanyl group and the 3-chlorobenzenecarboxylate group would add complexity to the structure .

Scientific Research Applications

Domino Reactions and Chemical Transformations

The domino reaction of related pyrazol compounds demonstrates the versatility of these molecules in organic synthesis. For example, a study described a domino reaction involving pyrazol compounds, highlighting the potential for creating complex molecules from simpler precursors through formal cleavage and the formation of substituted pyrazoles and aniline derivatives. This process underscores the compound's utility in synthesizing new chemical entities with potential applications in medicinal chemistry and materials science (Erkin & Ramsh, 2014).

Crystallography and Molecular Structure

The crystal structure analysis of related pyrazol compounds provides insights into their chemical behavior and interaction potential. For instance, the analysis of hydrogen-bonded chains in pyrazole derivatives reveals how molecular structures influence the properties and stability of these compounds, which is crucial for designing drugs and materials with desired characteristics (Trilleras et al., 2005).

Synthesis and Characterization of Derivatives

Research on synthesizing pyrazole derivatives, including those related to the specified compound, has led to the development of new molecules with potential applications in various industries. For example, the synthesis of azetidinone derivatives from pyrazole precursors and their subsequent antibacterial evaluation showcase the compound's relevance in discovering new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

Biological Activities and Potential Applications

The synthesis and biological evaluation of N-phenylpyrazolyl aryl methanones derivatives, including studies on their herbicidal and insecticidal activities, highlight the potential of pyrazole compounds in agriculture and pest control. This research suggests avenues for developing new compounds that could serve as safer and more effective alternatives to existing chemicals (Wang et al., 2015).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Standard safety practices should be followed when handling any chemical compound .

Future Directions

The future directions for this compound would largely depend on its potential applications. Pyrazole derivatives have been studied for their potential use in medicinal chemistry, as they exhibit a wide range of biological activities .

properties

IUPAC Name

(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c1-27-23(30-20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-29-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCQSTWAALHKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate

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